Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Description
Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate is a brominated imidazo[1,2-a]pyridine derivative characterized by a methyl carboxylate group at position 6, a 4-methoxyphenyl substituent at position 2, and a bromine atom at position 2. Its molecular formula is C₁₆H₁₃BrN₂O₃, with a molecular weight of 361.20 g/mol (inferred from structural analogs in and ).
Properties
IUPAC Name |
methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-21-12-6-3-10(4-7-12)14-15(17)19-9-11(16(20)22-2)5-8-13(19)18-14/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLURKHGNUAIAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a bromo-substituted phenyl ketone in the presence of a base, followed by esterification to introduce the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate is part of a larger family of imidazopyridines, which are known for their diverse biological activities. The following are key applications in medicinal chemistry:
1. Anticancer Agents
- Compounds within the imidazopyridine class have shown promise as anticancer agents by inhibiting various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation .
2. Antimicrobial Activity
- Research indicates that imidazo[1,2-a]pyridines exhibit significant antimicrobial properties against a range of pathogens. The presence of the bromine and methoxy groups enhances their efficacy by improving lipophilicity and membrane permeability .
3. Neurological Disorders
- Some derivatives have been investigated as potential treatments for neurological disorders due to their ability to modulate neurotransmitter systems. Specifically, they act as serotonin antagonists and phosphodiesterase inhibitors, which are relevant in treating conditions like depression and anxiety .
Material Science Applications
The unique structural features of this compound also lend themselves to applications in material science:
1. Fluorescent Materials
- Recent studies have demonstrated the compound's potential in developing fluorescent materials. The synthesis of imidazopyridine derivatives has resulted in compounds with high fluorescence quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors .
2. Photophysical Studies
- The photophysical properties of related compounds have been extensively studied, revealing their utility in optoelectronic devices. The ability to tune fluorescence properties through structural modifications opens avenues for innovative applications in display technologies and bioimaging .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of imidazopyridine derivatives for their anticancer activity against various human cancer cell lines. This compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.
Case Study 2: Synthesis of Fluorescent Derivatives
In another research effort, a metal-free one-pot synthesis method was developed for producing highly fluorescent imidazopyridine derivatives. The synthesized products demonstrated excellent fluorescence properties in both aqueous and organic solvents, indicating potential applications in fluorescent probes and imaging agents .
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, growth, and survival .
Comparison with Similar Compounds
Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate (CAS 866133-55-3)
- Molecular Formula : C₁₅H₁₀BrFN₂O₂
- Molecular Weight : 349.17 g/mol
- Key Difference: The 4-fluorophenyl group replaces 4-methoxyphenyl.
Methyl 2-(2-chloro-4-pyridinyl)imidazo[1,2-a]pyridine-6-carboxylate (CAS 1427460-24-9)
- Molecular Formula : C₁₄H₁₀ClN₃O₂
- Molecular Weight : 295.70 g/mol
- Key Difference : A pyridine ring replaces the phenyl group, with chlorine at position 2. The electron-deficient pyridine may reduce π-π stacking interactions, while chlorine enhances halogen bonding in target binding .
Positional Isomerism of Bromine
Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1042141-37-6)
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 886361-98-4)
- Molecular Formula : C₉H₇BrN₂O₂
- Molecular Weight : 271.07 g/mol
- Key Difference : Lacks the 4-methoxyphenyl group. The absence of this substituent reduces solubility and may limit interactions with aromatic-binding protein pockets .
Functional Group Modifications
6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 524724-77-4)
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyanoimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Molecular Formula : C₂₉H₂₄BrN₃O₄
- Molecular Weight : 550.10 g/mol
Physicochemical and Pharmacokinetic Comparisons
*LogP: Octanol-water partition coefficient (estimated via fragment-based methods).
Biological Activity
Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H13BrN2O3
- Molecular Weight : 361.19 g/mol
- CAS Number : 866133-13-3
The compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities, including anticancer properties. The presence of the bromine atom and the methoxyphenyl group enhances its chemical reactivity and biological potential.
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Colon Carcinoma (SW620) | 0.4 | Strong antiproliferative |
| Breast Cancer Cells | Varies | Potentially effective |
| HeLa Cells | Varies | Selective activity |
The compound's mechanism of action appears to involve the inhibition of key enzymes involved in tumor growth and proliferation, which is common among imidazo[1,2-a]pyridine derivatives .
Antibacterial Activity
While primarily noted for its anticancer properties, this compound has also been evaluated for antibacterial activity. In vitro tests have shown moderate effectiveness against specific bacterial strains:
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| E. coli | 32 | Moderate antibacterial |
This suggests that while the compound is not primarily an antibacterial agent, it may possess some degree of efficacy against certain pathogens .
The synthesis of this compound typically involves multi-step reactions that can be optimized for efficiency using modern techniques such as continuous flow reactors. The general synthetic pathway includes:
- Formation of the imidazo[1,2-a]pyridine core.
- Bromination at the 3-position.
- Introduction of the methoxyphenyl group at the 2-position.
- Esterification to yield the final carboxylate product.
Understanding the interaction of this compound with biological targets is crucial for elucidating its pharmacokinetic properties and therapeutic potential. Studies suggest that it may interact with various enzymes and receptors involved in cancer pathways .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of similar compounds within the imidazo[1,2-a]pyridine family:
- A study on amidino-substituted imidazo[4,5-b]pyridines revealed that bromo-substitution significantly enhanced antiproliferative activity across multiple cancer cell lines .
- Another investigation focused on structural analogs found that modifications at specific positions led to varying degrees of biological activity, emphasizing the importance of substituent effects in drug design .
Q & A
Q. What are the optimal synthetic routes for Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound typically involves multi-step reactions starting from substituted imidazo[1,2-a]pyridine precursors. A common approach includes:
- Step 1 : Cyclocondensation of 2-aminopyridine derivatives with α-bromoketones to form the imidazo[1,2-a]pyridine core .
- Step 2 : Bromination at the 3-position using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to avoid over-bromination .
- Step 3 : Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) .
- Step 4 : Esterification at the 6-position using methyl chloroformate in anhydrous dichloromethane .
Q. Optimization Tips :
- Monitor reaction progress using HPLC to track intermediates .
- Use low-temperature conditions during bromination to minimize side reactions .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to ensure high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
Key Techniques :
- ¹H/¹³C NMR :
- ¹H NMR (DMSO-d₆): Aromatic protons from the imidazo[1,2-a]pyridine core appear as doublets (δ 7.8–8.2 ppm). The methoxy group (OCH₃) shows a singlet at δ 3.8 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) of the ester group resonates at δ 165–170 ppm .
- Mass Spectrometry (HRMS-ESI) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 375.05, observed = 375.04) .
- IR Spectroscopy : Ester C=O stretch at ~1720 cm⁻¹ and aromatic C-Br at ~560 cm⁻¹ .
Validation : Cross-reference spectral data with structurally analogous compounds (e.g., 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine derivatives) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays .
- Antimicrobial activity : Test via agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Controls : Include known inhibitors (e.g., imatinib for kinases) and vehicle controls (DMSO <0.1%) to validate results .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the reactivity or biological targets of this compound?
- Reactivity Prediction :
- Use Density Functional Theory (DFT) to calculate electrophilic/nucleophilic sites. For example, the C-3 bromine atom is highly electrophilic, making it reactive in cross-coupling reactions .
- Simulate reaction pathways (e.g., Suzuki-Miyaura coupling) using Gaussian09 with B3LYP/6-31G(d) basis set .
- Target Prediction :
- Perform molecular docking (AutoDock Vina) against protein databases (PDB). The ester group may hydrogen bond with kinase active sites (e.g., ATP-binding pocket of EGFR) .
Q. How to resolve contradictions in biological activity data across different studies?
Case Example : Discrepancies in reported IC₅₀ values for kinase inhibition.
- Approach 1 : Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Approach 2 : Check for impurities via HPLC-MS ; trace solvents (e.g., DMF) may interfere with assays .
- Approach 3 : Compare with structurally similar compounds (e.g., 2-(3,4-dimethoxyphenyl) analogs) to identify substituent effects .
Q. What strategies are effective in improving the solubility and formulation of this compound for in vivo studies?
- Salt Formation : Convert the ester to a sodium salt via saponification (NaOH/EtOH) to enhance aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (5:1 drug:polymer ratio) prepared by solvent evaporation .
- Co-solvent Systems : Dissolve in 10% Cremophor EL/ethanol (1:1) for intravenous administration .
Validation : Measure solubility via shake-flask method and monitor pharmacokinetics in rodent models .
Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved for structure-activity relationship (SAR) studies?
- C-3 Bromine Replacement : Substitute Br with aryl groups via palladium-catalyzed cross-coupling (e.g., Stille or Sonogashira) .
- C-6 Ester Modification : Hydrolyze to carboxylic acid (LiOH/H₂O/THF) for amide coupling with diverse amines .
- C-2 Methoxyphenyl Optimization : Replace 4-methoxyphenyl with electron-deficient aryl groups (e.g., 4-CF₃) to enhance target binding .
SAR Validation : Test derivatives in enzyme inhibition assays and correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
